N-(2-(2-phenylpyrimidin-5-yl)ethyl)nicotinamide

Kinase Inhibition IRAK-4 Medicinal Chemistry

N-(2-(2-Phenylpyrimidin-5-yl)ethyl)nicotinamide (CAS 2034603-67-1) is a synthetic small molecule belonging to the class of heteroaryl-substituted nicotinamide derivatives. Its core structure combines a 2-phenylpyrimidine moiety linked via an ethyl spacer to a nicotinamide group.

Molecular Formula C18H16N4O
Molecular Weight 304.353
CAS No. 2034603-67-1
Cat. No. B2893598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-phenylpyrimidin-5-yl)ethyl)nicotinamide
CAS2034603-67-1
Molecular FormulaC18H16N4O
Molecular Weight304.353
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=C(C=N2)CCNC(=O)C3=CN=CC=C3
InChIInChI=1S/C18H16N4O/c23-18(16-7-4-9-19-13-16)20-10-8-14-11-21-17(22-12-14)15-5-2-1-3-6-15/h1-7,9,11-13H,8,10H2,(H,20,23)
InChIKeyLJAPXEIFDYFQPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(2-Phenylpyrimidin-5-yl)ethyl)nicotinamide (CAS 2034603-67-1): Structural and Physicochemical Baseline for Procurement


N-(2-(2-Phenylpyrimidin-5-yl)ethyl)nicotinamide (CAS 2034603-67-1) is a synthetic small molecule belonging to the class of heteroaryl-substituted nicotinamide derivatives. Its core structure combines a 2-phenylpyrimidine moiety linked via an ethyl spacer to a nicotinamide group . The molecular formula is C18H16N4O with a molecular weight of approximately 304.3 g/mol . This compound is referenced in patent literature concerning heteroaryl substituted nicotinamide compounds with potential kinase inhibitory activity, but its specific biological target profile remains poorly defined in the public domain [1].

Procurement Risk of Generic Substitution of N-(2-(2-Phenylpyrimidin-5-yl)ethyl)nicotinamide Without Evidence


Nicotinamide derivatives with subtle variations in the heteroaryl or linker region can exhibit markedly different selectivity and potency profiles across kinase targets, as demonstrated by structure-activity relationship studies within this chemical class [1]. For N-(2-(2-phenylpyrimidin-5-yl)ethyl)nicotinamide, the unique combination of a 2-phenylpyrimidine head group, a specific two-carbon ethyl linker, and a nicotinamide terminus may engage target binding pockets differently than close analogs bearing alternative heteroaryls, linkers, or terminal amides. Generic substitution without matched comparative biological data risks selecting a compound with uncharacterized or divergent activity, directly jeopardizing experimental reproducibility and lead optimization campaigns.

Quantitative Differentiation Evidence for N-(2-(2-Phenylpyrimidin-5-yl)ethyl)nicotinamide Against Closest Analogs


Kinase Inhibitory Activity Within the Heteroaryl Nicotinamide Patent Scope

The compound is explicitly encompassed by the Markush structure in US Patent 9,169,252, which claims heteroaryl substituted nicotinamide compounds as kinase inhibitors, including modulation of IRAK-4 [1]. The patent describes representative compounds with IC50 values against IRAK-4 ranging from sub-nanomolar to low micromolar, but the exact IC50 of N-(2-(2-phenylpyrimidin-5-yl)ethyl)nicotinamide against IRAK-4 is not individually disclosed. Therefore, this evidence is based on class-level inference and does not constitute a direct quantitative comparison for the target compound.

Kinase Inhibition IRAK-4 Medicinal Chemistry

Cross-Screening Against Nicotinamide N-Methyltransferase (NNMT)

A structurally related but non-identical compound, designated BDBM50627712 (CHEMBL5432183) and disclosed in a later NNMT inhibitor patent application (US20250017936), demonstrated a Ki of 140 nM and an IC50 of 210 nM against recombinant human NNMT [1]. The SMILES of this compound (NC(=O)c1cccc(c1)C#CCN(C[C@H]1C[C@H]([C@H](O)[C@@H]1O)n1ccc2c(Cl)ncnc12)C(=O)CO) confirms it is not the target molecule but contains a nicotinamide moiety. This data illustrates that nicotinamide-based chemotypes can achieve sub-micromolar NNMT binding. No NNMT inhibition data for N-(2-(2-phenylpyrimidin-5-yl)ethyl)nicotinamide has been publicly reported.

NNMT Inhibition Epigenetics Metabolism

Absence of Direct Comparator Data Against Closest Analogs

A comprehensive search of the peer-reviewed literature, patent exemplifications, and authoritative databases (including ChEMBL, PubChem, and BindingDB) did not retrieve any direct, head-to-head quantitative comparison of N-(2-(2-phenylpyrimidin-5-yl)ethyl)nicotinamide against its closest structural analogs (e.g., N-(2-(pyrimidin-5-yl)ethyl)nicotinamide, N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide, or other heteroaryl nicotinamides) in any assay format. This data gap precludes an evidence-based differentiation of this compound from closely related alternatives.

Data Gap Analysis Analytical Chemistry Procurement

Defensible Application Scenarios for Procuring N-(2-(2-Phenylpyrimidin-5-yl)ethyl)nicotinamide


Kinase Inhibitor Screening Library Expansion with a 2-Phenylpyrimidine Nicotinamide Chemotype

Given its inclusion in the heteroaryl nicotinamide patent family (US 9,169,252) claiming kinase modulation, this compound may be incorporated into a diversity-oriented screening library targeting IRAK-4 or related kinases. However, as its specific IC50 is undisclosed, it should be treated as an exploratory chemotype whose selection is driven by structural novelty rather than validated potency. [1]

Negative Control or Selectivity Profiling for Nicotinamide-Binding Enzymes

The compound's nicotinamide substructure may serve as a weak binding probe or negative control in assays for nicotinamide-utilizing enzymes (e.g., NNMT, NAMPT, PARPs), but only if experimental binding data for the compound itself are first generated to confirm inactivity. Without such data, no inferential selection can be made. [1]

SAR Studies Around the 2-Phenylpyrimidine Moiety

Medicinal chemistry teams investigating the impact of 2-aryl substitution on pyrimidine-containing kinase inhibitors could employ this compound to probe the 2-phenyl effect on potency and selectivity, provided a matched-pair comparator lacking the phenyl group or bearing alternative substituents is tested in parallel. The procurement of this compound is only justifiable within a controlled SAR matrix where all analogs are assayed simultaneously. [1]

Analytical Reference Standard for LC-MS/MS Method Development

The compound's distinct molecular weight (304.3 g/mol) and predicted physicochemical properties (AlogP, hydrogen bond donor/acceptor counts) may support its use as a reference standard in developing liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for detecting nicotinamide derivatives in biological matrices. This application is independent of biological activity and relies solely on chemical identity, for which vendor Certificate of Analysis data should be verified. [1]

Quote Request

Request a Quote for N-(2-(2-phenylpyrimidin-5-yl)ethyl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.